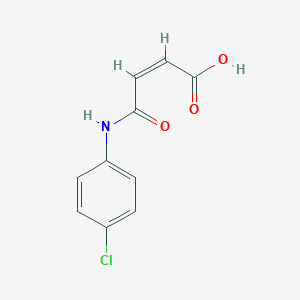

N-(4-Chlorphenyl)Maleinsäureamid

Übersicht

Beschreibung

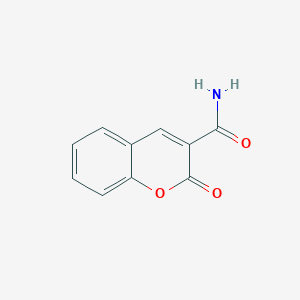

N-(4-Chlorophenyl)Maleamic Acid is a derivative of maleamic acid, which is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the maleamic acid structure. While the provided papers do not directly discuss N-(4-Chlorophenyl)Maleamic Acid, they do provide insights into similar compounds where the chlorophenyl group is in different positions on the phenyl ring or where different substituents are present. These compounds exhibit planar molecular structures and are stabilized by intramolecular hydrogen bonds .

Synthesis Analysis

The synthesis of compounds similar to N-(4-Chlorophenyl)Maleamic Acid typically involves the reaction of an appropriate amine with maleic anhydride. For instance, N-(Dehydroabietyl)maleamic acid was synthesized from dehydroabietylamine and maleic anhydride . This suggests that a similar approach could be used for synthesizing N-(4-Chlorophenyl)Maleamic Acid, using 4-chloroaniline as the starting amine.

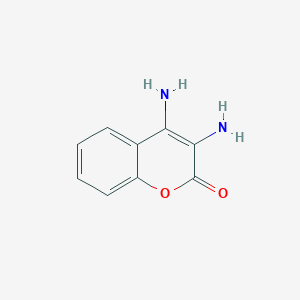

Molecular Structure Analysis

The molecular structure of maleamic acid derivatives is often stabilized by intramolecular hydrogen bonds. For example, N-(2-Chloro-4-nitrophenyl)maleamic acid and N-(3,5-Dichlorophenyl)maleamic acid both exhibit intramolecular O—H⋯O hydrogen bonds within the maleamic acid unit . Additionally, the maleamic acid unit is typically planar, as seen in N-(3-Chlorophenyl)maleamic acid, which has an r.m.s. deviation of 0.044 Å from planarity .

Chemical Reactions Analysis

The chemical reactivity of maleamic acid derivatives can be inferred from their molecular structure. The presence of amide and carboxylic acid functional groups suggests that these compounds can participate in various chemical reactions, such as amide bond formation or esterification. The intramolecular hydrogen bonds may also influence the reactivity by stabilizing certain conformations of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-Chlorophenyl)Maleamic Acid can be extrapolated from related compounds. These properties are influenced by the presence of hydrogen bonds and the planarity of the molecule. For instance, the crystal packing is often dictated by N—H⋯O hydrogen bonds, which can lead to the formation of three-dimensional networks in the crystal lattice . The chlorophenyl group may also engage in intermolecular interactions, such as C—Cl⋯O=C contacts, which can affect the melting point, solubility, and other physical properties .

Wissenschaftliche Forschungsanwendungen

Festsäulenextraktion

Diese Verbindung könnte bei der Synthese von oberflächengepfropften Polymeren für die selektive Festphasenextraktion bestimmter Ionen oder Moleküle aus komplexen Gemischen verwendet werden .

Synthese von Maleimiden

N-(4-Chlorphenyl)Maleinsäureamid kann als Vorläufer bei der Synthese von substituierten Maleimiden verwendet werden, die vielfältige Anwendungen in der organischen Synthese und Materialwissenschaft haben .

Diels-Alder-Reaktionen

Substituierte Maleimide, die von this compound abgeleitet sind, können in Diels-Alder-Reaktionen verwendet werden, die in der Synthese cyclischer Verbindungen weit verbreitet sind .

Thermoresponsive Hydrogele

Die Derivate der Verbindung könnten an der Herstellung von thermoresponsiven Hydrogelen beteiligt sein, die Anwendungen in der Arzneistoffabgabesystemen und Gewebezüchtung haben .

Kostengünstige Synthese

Aufgrund der relativ niedrigen Rohstoffkosten im Vergleich zu den Handelspreisen bietet diese Verbindung eine kostengünstige Möglichkeit zur Synthese komplexerer Moleküle .

Spektroskopiestudien

Die IR-Absorptionsdaten von this compound können wertvolle Informationen für spektroskopische Studien im Zusammenhang mit der Analyse der Molekülstruktur liefern .

Safety and Hazards

Wirkmechanismus

Mode of Action

It is known that the compound has a maleamic acid group, which may interact with its targets through hydrogen bonding or other types of interactions . The presence of a chloroanilino group may also influence the compound’s interactions with its targets .

Action Environment

The action of N-(4-Chlorophenyl)Maleamic Acid may be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules in the environment could potentially affect the compound’s stability, efficacy, and mode of action .

Eigenschaften

IUPAC Name |

(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTQVXSNFILAQY-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418084 | |

| Record name | AF-794/00086051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7242-16-2 | |

| Record name | NSC148151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AF-794/00086051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does CPMI, derived from CPMA, protect sorghum plants from metolachlor injury?

A1: The research paper [] investigates the protective mechanism of CPMI, synthesized from CPMA, against metolachlor-induced injury in sorghum plants. The study demonstrates that CPMI treatment doesn't prevent the initial absorption of metolachlor by the sorghum shoots. Instead, it significantly accelerates the detoxification process of metolachlor within the plant tissue []. This detoxification is primarily achieved through the enhanced formation of a metolachlor-glutathione conjugate, effectively reducing the amount of free metolachlor present []. This suggests that CPMI's protective action is primarily due to its ability to stimulate the plant's own defense mechanisms against metolachlor, rather than directly inhibiting the herbicide's action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)

![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)

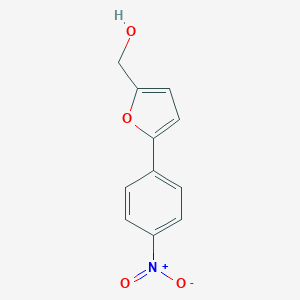

![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)

![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)